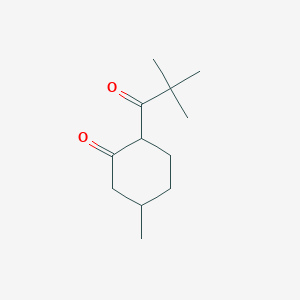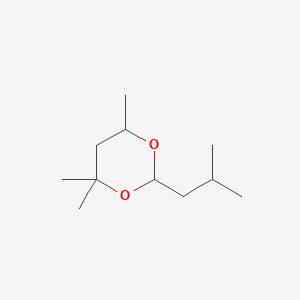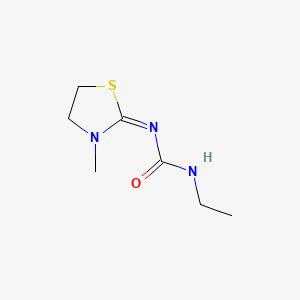
N-Ethyl-N'-(3-methyl-2-thiazolidinylidene)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-N’-(3-methyl-2-thiazolidinylidene)urea is a compound that belongs to the class of thiazolidines, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Ethyl-N’-(3-methyl-2-thiazolidinylidene)urea can be synthesized through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is advantageous due to its simplicity, mild reaction conditions, and high yields. Another method involves the reaction of primary amides with phenyliodine diacetate in the presence of an ammonia source, leading to the formation of N-substituted ureas .
Industrial Production Methods: Industrial production of N-Ethyl-N’-(3-methyl-2-thiazolidinylidene)urea typically involves large-scale synthesis using environmentally friendly and resource-efficient processes. The use of water as a solvent and the avoidance of toxic volatile organic compounds (VOCs) are key considerations in these methods .
Análisis De Reacciones Químicas
Types of Reactions: N-Ethyl-N’-(3-methyl-2-thiazolidinylidene)urea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can participate in free radical bromination reactions at the benzylic position . Additionally, it can form oximes and hydrazones through reactions with hydroxylamine and hydrazine, respectively .
Common Reagents and Conditions: Common reagents used in the reactions of N-Ethyl-N’-(3-methyl-2-thiazolidinylidene)urea include N-bromosuccinimide (NBS) for bromination reactions and hydroxylamine for the formation of oximes . These reactions typically occur under mild conditions and can be catalyzed by various agents.
Major Products: The major products formed from these reactions include brominated derivatives, oximes, and hydrazones. These products can be further utilized in various chemical and biological applications.
Aplicaciones Científicas De Investigación
N-Ethyl-N’-(3-methyl-2-thiazolidinylidene)urea has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiazolidine derivatives, including N-Ethyl-N’-(3-methyl-2-thiazolidinylidene)urea, exhibit diverse pharmacological properties such as anticancer, antimicrobial, and anti-inflammatory activities . These compounds are also used in the development of new drug candidates and as probes for studying biological processes.
Mecanismo De Acción
The mechanism of action of N-Ethyl-N’-(3-methyl-2-thiazolidinylidene)urea involves its interaction with various molecular targets and pathways. Thiazolidine derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its binding affinity to these targets, contributing to its pharmacological properties.
Comparación Con Compuestos Similares
N-Ethyl-N’-(3-methyl-2-thiazolidinylidene)urea can be compared with other thiazolidine derivatives such as 2-thiazolidinimine and 3-methylthiazolidine . These compounds share similar structural features but differ in their substituents and functional groups. The unique combination of ethyl and methyl groups in N-Ethyl-N’-(3-methyl-2-thiazolidinylidene)urea distinguishes it from other thiazolidine derivatives, contributing to its unique chemical and biological properties.
Conclusion
N-Ethyl-N’-(3-methyl-2-thiazolidinylidene)urea is a versatile compound with significant potential in various scientific research applications. Its unique chemical structure, diverse reactivity, and pharmacological properties make it a valuable compound in the fields of chemistry, biology, and medicine.
Propiedades
Número CAS |
73696-65-8 |
|---|---|
Fórmula molecular |
C7H13N3OS |
Peso molecular |
187.27 g/mol |
Nombre IUPAC |
(3E)-1-ethyl-3-(3-methyl-1,3-thiazolidin-2-ylidene)urea |
InChI |
InChI=1S/C7H13N3OS/c1-3-8-6(11)9-7-10(2)4-5-12-7/h3-5H2,1-2H3,(H,8,11)/b9-7+ |
Clave InChI |
MIDJYCDZEYLUAF-VQHVLOKHSA-N |
SMILES isomérico |
CCNC(=O)/N=C/1\N(CCS1)C |
SMILES canónico |
CCNC(=O)N=C1N(CCS1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


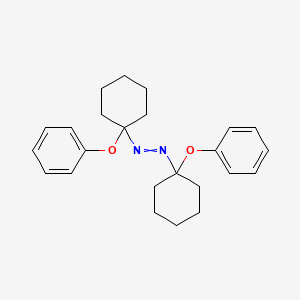
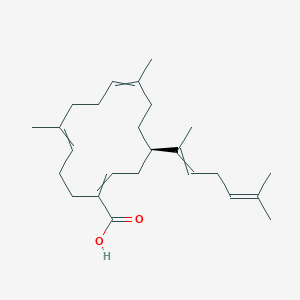

![4-[(4-nitrophenyl)carbamoyl]benzoic Acid](/img/structure/B14463140.png)

![Hexadecanamide, N-[3-[(2-hydroxyethyl)methyloxidoamino]propyl]-](/img/structure/B14463143.png)
![N-(4-{[(3-Chlorophenyl)carbamoyl]amino}benzoyl)glycine](/img/structure/B14463154.png)
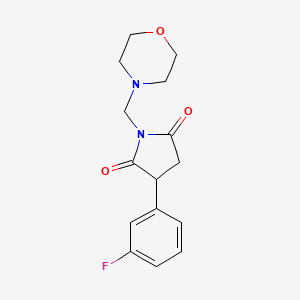

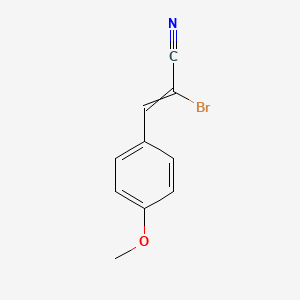
![2-[(Chloromethyl)amino]ethan-1-ol](/img/structure/B14463173.png)
